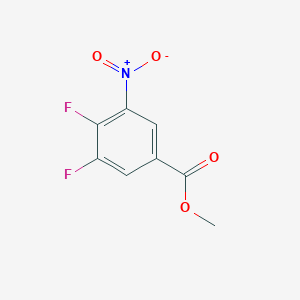

Methyl 3,4-difluoro-5-nitrobenzoate

Description

Methyl 3,4-difluoro-5-nitrobenzoate is a fluorinated aromatic ester featuring a nitro group at the 5-position and fluorine atoms at the 3- and 4-positions of the benzene ring. Its molecular formula is C₈H₅F₂NO₄, with a molecular weight of 217.13 g/mol. The compound is widely utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and nitro groups, which enhance stability and reactivity in synthetic pathways.

Properties

IUPAC Name |

methyl 3,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTXOTAVLQQHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-difluoro-5-nitrobenzoic acid. The acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane under an inert atmosphere. The resulting acyl chloride is then reacted with methanol in the presence of a base such as triethylamine at low temperatures to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: Methyl 3,4-difluoro-5-aminobenzoate.

Ester Hydrolysis: 3,4-difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3,4-difluoro-5-nitrobenzoate is utilized in various scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: In the development of novel materials with specific properties.

Pharmaceutical Research: Potential use in the synthesis of drug candidates due to its unique functional groups.

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

Methyl 2,4-Difluoro-5-Nitrobenzoate

- Molecular Formula: C₈H₅F₂NO₄ (identical to the 3,4-isomer).

- CAS Number : 125568-71-0 .

- Key Differences :

- Fluorine atoms at positions 2 and 4 instead of 3 and 4.

- The nitro group at position 5 is para to fluorine (2-position) in the 2,4-isomer versus meta in the 3,4-isomer.

- Impact : Altered electronic distribution affects reactivity in electrophilic substitutions. For example, the 2,4-isomer may exhibit reduced steric hindrance compared to the 3,4-isomer, influencing coupling reactions .

2,4-Difluoro-5-Nitrobenzoic Acid

- Molecular Formula: C₇H₂F₂NO₄ .

- CAS Number : 153775-33-8.

- Key Differences :

Complex Derivatives

Methyl 2-((4-Bromo-2-Chlorophenyl)Amino)-3,4-Difluoro-5-Nitrobenzoate

- Structure: Adds a bromo-chloro-phenylamino substituent at position 2 .

- Key Differences: Increased molecular weight (C₁₄H₉BrClF₂N₂O₄) and steric bulk. Such modifications are common in drug candidates to improve receptor affinity .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Methyl 3,4-Difluoro-5-Nitrobenzoate and Analogs

Reactivity Insights:

- Nitro Group Reduction: demonstrates that nitro groups in similar compounds are reducible using SnCl₂ under reflux, yielding diamines. The electron-withdrawing fluorine substituents likely accelerate this reduction compared to non-fluorinated analogs .

- Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to the corresponding acid (as in ) under acidic or basic conditions, a critical step in prodrug activation .

Biological Activity

Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

This compound possesses the molecular formula . The presence of both nitro and fluorine substituents on the aromatic ring significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 217.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Synthesis

The synthesis of this compound typically involves the nitration of methyl 3,4-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the benzene ring.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound demonstrates significant inhibitory effects on Gram-positive bacteria, likely due to its ability to disrupt cellular processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, although further research is necessary to elucidate the specific pathways involved.

Case Study: Cytotoxicity Testing

A recent study assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The compound was found to be particularly effective against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The electron-withdrawing nature of the nitro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| Methyl 2-fluoro-5-nitrobenzoate | Moderate | Low | Lacks fluorine at position 3 |

| Methyl 4-amino-2-fluoro-5-nitrobenzoate | High | Moderate | Contains an amino group |

| Methyl 3,5-difluoro-4-nitrobenzoate | Low | High | Different fluorine substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.